(2Z)-2-(4-methoxybenzylidene)-8-(pyridin-3-yl)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one
Description
The compound “(2Z)-2-(4-methoxybenzylidene)-8-(pyridin-3-yl)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one” is a benzoxazinone derivative featuring a fused furo-benzoxazinone core. Its structure includes a 4-methoxybenzylidene substituent at position 2 (in a Z-configuration) and a pyridin-3-yl group at position 6.
Synthesis of such compounds typically involves cyclocondensation reactions, as seen in related benzoxazinones (e.g., describes a similar procedure using sodium acetate and glacial acetic acid for spirocyclic derivatives) .
Properties
Molecular Formula |
C23H18N2O4 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
(2Z)-2-[(4-methoxyphenyl)methylidene]-8-pyridin-3-yl-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |
InChI |
InChI=1S/C23H18N2O4/c1-27-17-6-4-15(5-7-17)11-21-22(26)18-8-9-20-19(23(18)29-21)13-25(14-28-20)16-3-2-10-24-12-16/h2-12H,13-14H2,1H3/b21-11- |
InChI Key |
INQOKTZDXJNYCT-NHDPSOOVSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)C5=CN=CC=C5 |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)C5=CN=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(4-methoxybenzylidene)-8-(pyridin-3-yl)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one typically involves multi-step organic reactions. One common route starts with the preparation of the furobenzoxazinone core, followed by the introduction of the methoxybenzylidene and pyridinyl groups through condensation and cyclization reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate starting materials, reaction conditions, and purification methods to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
Chemical Reactions Analysis
Benzoxazinone Core Formation
The 2H-1,4-benzoxazin-3-one scaffold, a structural precursor, is typically synthesized via condensation of o-aminophenol with chloroacetyl chloride in the presence of butanone and NaHCO₃ . This step establishes the fused benzoxazine ring system, which serves as a foundation for further functionalization.
Furo Ring Formation
The furo[2,3-f] benzoxazin fusion may arise from cycloaddition or cyclization reactions involving aldehydes and amidine components. The Groebke-Blackburn-Bienaymé multicomponent reaction, which combines amidines, isonitriles, and aldehydes, has been used to synthesize fused heterocycles like imidazo[1,2-α]pyrazines . Pyridoxal, a key aldehyde component in such reactions, could facilitate the formation of the furo ring through nucleophilic attack and cyclization .
Pyridin-3-yl Substitution
The pyridin-3-yl group is likely introduced via nucleophilic aromatic substitution or coupling reactions. For example, transition metal-catalyzed coupling reactions (e.g., Suzuki or Buchwald-Hartwig) could replace halogen atoms on the benzoxazinone core with pyridine derivatives . Alternatively, direct condensation with pyridine aldehydes during the benzylidene formation step may achieve this substitution .
Stability of the Benzylidene Group
The 4-methoxybenzylidene group’s stability depends on its conjugation with the benzoxazinone core. Analogous imine systems exhibit sensitivity to acidic/basic conditions and light, necessitating controlled reaction environments .
Electronic Effects of Substituents
-
4-Methoxyphenyl : The methoxy group’s electron-donating effect may stabilize the benzylidene moiety and influence reactivity at the fused ring system.
-
Pyridin-3-yl : The electron-deficient pyridine ring could enhance electrophilic aromatic substitution or act as a directing group for further functionalization .
Potential Reaction Sites
-
Benzoxazinone Core : Susceptible to nucleophilic attack at carbonyl positions.
-
Furo Ring : Reactivity may be limited due to aromatic stability but could undergo electrophilic substitution under forcing conditions.
-
Benzylidene Group : Could participate in hydrolysis, reduction, or further conjugation reactions.
Crystallography
In analogous systems like (2Z)-2-(4-methoxyphenylimino)-N-(4-methoxyphenyl)-2H-benzo[b] oxazin-3-amine, dihedral angles between substituents and the core ring are critical for understanding molecular packing and intermolecular interactions (e.g., C—H⋯O hydrogen bonds) .
Spectroscopic Analysis
-
NMR : The benzylidene group’s protons would show upfield shifts due to conjugation with the carbonyl.
-
IR : Stretching vibrations for carbonyl (C=O) and imine (C=N) bonds would be prominent.
Reaction Conditions and Yields
While specific data for the target compound is unavailable, analogous reactions provide insights:
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to a class of heterocyclic compounds characterized by the presence of both furo and benzoxazine moieties. Its molecular formula is , indicating a relatively complex structure conducive to various chemical interactions. The presence of the methoxy group and pyridine ring enhances its reactivity and potential biological activity.
Medicinal Chemistry
Research indicates that compounds with similar structures exhibit significant biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. The unique arrangement of functional groups in (2Z)-2-(4-methoxybenzylidene)-8-(pyridin-3-yl)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one suggests potential medicinal applications:
- Anti-cancer Activity : Preliminary studies have shown that derivatives of benzoxazines can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Similar compounds have demonstrated efficacy against a range of pathogens, making this compound a candidate for further antimicrobial studies.
Organic Synthesis
The compound can serve as an intermediate in the synthesis of more complex molecules. Its ability to undergo various reactions (e.g., nucleophilic substitutions, cycloadditions) makes it valuable in synthetic organic chemistry.
Case Study: Synthesis of Novel Heterocycles
In a recent study, researchers utilized This compound as a precursor to synthesize novel heterocycles via thermal decomposition followed by cycloaddition reactions. This method showcased the compound's versatility as a synthetic building block for creating more complex structures.
Material Science
The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and mechanical properties. Its unique structure allows for modifications that can lead to materials with specific functionalities.
Table 2: Potential Applications in Material Science
| Application | Description |
|---|---|
| Polymer Additive | Enhances thermal stability |
| Coatings | Provides protective properties |
| Composite Materials | Improves mechanical strength |
Mechanism of Action
The mechanism of action of (2Z)-2-(4-methoxybenzylidene)-8-(pyridin-3-yl)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and its analogs:
Key Observations:
Core Structure Influence: The furo-benzoxazinone core (common in , and the target compound) confers rigidity and planar aromaticity, enhancing binding to biological targets compared to spirocyclic systems () .
Electron-Donating Groups: Methoxy (target compound, ) and benzodioxin () substituents improve solubility and may enhance receptor affinity via hydrogen bonding . Pyridine Position: Pyridin-3-yl (target compound) vs. pyridin-4-yl () alters steric and electronic interactions with targets, influencing selectivity .
Spectral Trends :
- IR spectra consistently show strong C=O (1720–1721 cm⁻¹) and C=N (1630–1633 cm⁻¹) stretches across analogs .
- 1H NMR signals for aromatic protons (δ 6.90–8.20) and methyl groups (δ 2.62) are characteristic .
Biological Implications :
- While biological data for the target compound is absent, analogs with pyridinyl and benzylidene groups (e.g., ) are reported in kinase inhibition and antimicrobial studies .
Biological Activity
The compound (2Z)-2-(4-methoxybenzylidene)-8-(pyridin-3-yl)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one belongs to the class of benzoxazinones, which are known for their diverse biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its potential therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
The synthesis typically involves the condensation reaction between 4-methoxybenzaldehyde and appropriate pyridine derivatives, followed by cyclization to form the benzoxazinone framework. Various synthetic routes have been explored to optimize yields and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzoxazinone derivatives. For instance, compounds similar to the one exhibited significant cytotoxicity against various cancer cell lines such as A-549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) with IC50 values ranging from 0.02 to 0.08 μmol/mL .
| Compound | Cell Line | IC50 (μmol/mL) |
|---|---|---|
| 10a | A-549 | 0.02 |
| 11c | MCF-7 | 0.04 |
| 11g | HCT-116 | 0.08 |
These results suggest that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest, although further mechanistic studies are needed.
Antimicrobial Activity
Benzoxazinones have also demonstrated antimicrobial properties. In vitro assays showed that certain derivatives exhibited potent antibacterial and antifungal activities against pathogens like Candida albicans and Aspergillus niger. For example, a recent study reported zones of inhibition ranging from 6 mm to 8 mm at concentrations of 750 ppm .
| Compound No. | Pathogen | Zone of Inhibition (mm) |
|---|---|---|
| B1 | C. albicans | 4 |
| B2 | A. niger | 6 |
These findings indicate that the compound could serve as a lead structure for developing new antimicrobial agents.
Antioxidant Activity
The antioxidant capacity of benzoxazinones has been evaluated through DPPH radical-scavenging assays. Compounds derived from similar scaffolds showed moderate activity compared to standard antioxidants like ascorbic acid . The antioxidant properties are crucial for mitigating oxidative stress-related diseases.
The biological activities of benzoxazinones can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Some derivatives inhibit enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Activation of apoptotic pathways has been observed in treated cancer cells.
- Radical Scavenging : The ability to neutralize free radicals contributes to their antioxidant activity.
Case Studies
- Anticancer Activity : A study conducted on a series of benzoxazinone derivatives demonstrated their efficacy against multiple cancer cell lines, establishing a structure-activity relationship that could guide future drug design efforts .
- Antimicrobial Efficacy : Another investigation into the antimicrobial properties revealed that modifications in the functional groups significantly influenced the activity against specific bacterial strains, suggesting a need for tailored synthesis based on target pathogens .
Q & A
Q. What are the standard synthetic routes for this compound?
The synthesis typically involves a condensation reaction between a pyridine-containing precursor and a 4-methoxybenzaldehyde derivative. A general protocol includes:
- Step 1 : Reacting a pyridinyl-furobenzoxazinone intermediate with 4-methoxybenzaldehyde under acidic conditions (e.g., acetic acid with sodium acetate as a catalyst) .
- Step 2 : Refluxing the mixture for 12–14 hours to form the benzylidene moiety via a Knoevenagel-type condensation .
- Step 3 : Isolation by precipitation in ice-cold water, followed by recrystallization (e.g., ethanol). Reported yields range from 60–75% for analogous compounds .
Q. Key parameters :
Q. How is the compound characterized to confirm its structure?
Structural validation relies on multimodal analytical techniques :
- 1H/13C NMR : Key peaks include aromatic protons (δ 6.90–8.20 ppm), methoxy groups (δ ~3.80 ppm), and pyridinyl signals (δ 6.56–8.20 ppm). Carbonyl (C=O) resonances appear near δ 162 ppm .
- IR Spectroscopy : Confirm C=O (1720–1630 cm⁻¹), C=N (1633 cm⁻¹), and aromatic C-H stretches (3026 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 803 [M⁺] for analogous compounds) .
Q. What factors influence the compound’s stability in solution?
Stability is affected by:
- pH : Degradation accelerates in alkaline conditions due to hydrolysis of the benzylidene moiety.
- Light : Photoisomerization of the (2Z)-configuration may occur; store in amber vials .
- Temperature : Decomposition observed >80°C; recommend storage at 2–8°C .
Advanced Research Challenges
Q. How can reaction conditions be optimized to improve yield?
Methodological approaches :
- DoE (Design of Experiments) : Vary catalyst loading (e.g., 1–5 mol% sodium acetate), solvent (acetic acid vs. ethanol), and reaction time (8–16 hours) to identify optimal parameters .
- Microwave-assisted synthesis : Reduces reaction time to 2–4 hours with comparable yields (e.g., 70% for similar benzoxazinones) .
- Green chemistry : Replace acetic acid with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .
Q. How to resolve contradictions in spectroscopic data during characterization?
Case example : Discrepancies in pyridinyl proton signals may arise from tautomerism or residual solvents.
- Solution :
- Perform 2D NMR (COSY, HSQC) to assign overlapping signals.
- Use deuterated solvents (e.g., DMSO-d6) to eliminate solvent interference.
- Compare with computational predictions (DFT-based chemical shift calculations) .
Q. What biological assays are suitable for evaluating its therapeutic potential?
In vitro models :
Q. How can computational methods predict its binding affinity to target proteins?
Protocol :
- Molecular docking : Use AutoDock Vina with crystal structures from the PDB (e.g., COX-2 for anti-inflammatory studies).
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability .
- QSAR models : Corolate substituent effects (e.g., methoxy vs. nitro groups) with bioactivity .
Q. What strategies mitigate impurities during synthesis?
Analytical and process controls :
Q. How does stereochemistry (2Z-configuration) impact bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
